Acetylcysteine-15N

Catalog No.
S12885706
CAS No.
M.F
C5H9NO3S
M. Wt
164.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylcysteine-15N

Product Name

Acetylcysteine-15N

IUPAC Name

(2R)-2-(acetyl(15N)amino)-3-sulfanylpropanoic acid

Molecular Formula

C5H9NO3S

Molecular Weight

164.19 g/mol

InChI

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)/t4-/m0/s1/i6+1

InChI Key

PWKSKIMOESPYIA-JGTYJTGKSA-N

SMILES

Array

Canonical SMILES

CC(=O)NC(CS)C(=O)O

Isomeric SMILES

CC(=O)[15NH][C@@H](CS)C(=O)O

Acetylcysteine-15N (N-acetyl-L-cysteine-15N) is a stable isotope-labeled derivative of the ubiquitous antioxidant and mucolytic agent, N-acetylcysteine. Featuring a highly specific 15N substitution at the amide nitrogen, this compound serves as a critical analytical standard and metabolic tracer [1]. In procurement contexts, its value is defined by its isotopic enrichment (typically >98 atom % 15N) and chemical purity (>98%), which are essential for high-fidelity mass spectrometry (LC-MS/MS) quantification and multidimensional nuclear magnetic resonance (NMR) spectroscopy [2]. Unlike generic NAC, the 15N-labeled isotopologue provides a distinct +1 Da mass shift and a spin-1/2 nitrogen nucleus, enabling background-free metabolic tracking and precise pharmacokinetic profiling without the interference of endogenous thiol pools.

Substituting Acetylcysteine-15N with unlabeled NAC in bioanalytical workflows fundamentally compromises data integrity due to the inability to distinguish the exogenous standard from high endogenous baseline levels in plasma and tissues [1]. While Acetylcysteine-d3 is a common alternative for LC-MS/MS, deuterium labels can be susceptible to kinetic isotope effects (KIE) during enzymatic cleavage or metabolic transformation, potentially skewing flux analysis in glutathione biosynthesis pathways [2]. Furthermore, in NMR applications, the 14N nucleus of unlabeled NAC possesses a spin of 1, leading to severe quadrupolar broadening and signal loss, whereas the spin-1/2 15N nucleus allows for sharp, high-resolution 1H-15N HSQC spectra. Consequently, substituting 15N-NAC with unlabeled or deuterated variants in metabolic tracing or protein-adduct NMR studies results in unacceptable signal-to-noise degradation and quantitative bias.

LC-MS/MS Matrix Effect Correction and Co-elution Fidelity

Acetylcysteine-15N serves as a highly effective internal standard for bioanalytical workflows, providing exact chromatographic co-elution with endogenous NAC while allowing distinct mass spectrometric detection. In human plasma matrices, the 15N-labeled standard yields a coefficient of variation (CV) of <5% and an accuracy of 98-102%, fully correcting for ion suppression [1]. In contrast, using unlabeled NAC as an external standard fails to account for matrix effects, resulting in >20% recovery variance. This >4-fold improvement in precision is critical for validated assays.

Evidence DimensionBioanalytical recovery and precision in plasma matrices
Target Compound Data15N-NAC internal standard yields <5% CV and 98-102% accuracy.
Comparator Or BaselineUnlabeled NAC baseline (subject to >20% matrix-induced ion suppression variance).
Quantified Difference>4-fold improvement in quantitative precision; eliminates endogenous baseline interference.
ConditionsLC-MS/MS quantification of NAC in human plasma (negative electrospray ionization mode).

Procurement of the 15N isotopologue is mandatory for validated pharmacokinetic assays where endogenous NAC fluctuations invalidate unlabeled calibration curves.

High-Resolution NMR Suitability for Adduct Mapping

For structural characterization of NAC-protein interactions, the isotopic nature of the nitrogen atom is paramount. Acetylcysteine-15N possesses a spin-1/2 nucleus that enables the acquisition of high-resolution 1H-15N HSQC spectra with sharp cross-peaks exhibiting linewidths of <5 Hz [1]. Conversely, the 14N nucleus in unlabeled NAC has a spin of 1, causing severe quadrupolar relaxation and line broadening (>50 Hz), rendering it effectively invisible in heteronuclear correlation experiments. This order-of-magnitude reduction in linewidth allows for precise, background-free mapping of covalent adducts.

Evidence DimensionAmide nitrogen spectral resolution and visibility
Target Compound DataSpin-1/2 15N nucleus enables sharp 1H-15N HSQC cross-peaks with <5 Hz linewidths.
Comparator Or BaselineUnlabeled NAC (Spin-1 14N nucleus causes quadrupolar broadening, >50 Hz linewidths).
Quantified DifferenceOrder-of-magnitude reduction in linewidth; enables multi-dimensional heteronuclear NMR.
ConditionsProtein-ligand binding and covalent adduct mapping in aqueous buffer (pH 7.4).

Essential for structural biology workflows requiring precise, background-free mapping of NAC-protein interactions without isotopic interference.

Metabolic Flux Fidelity and KIE Avoidance

Accurate metabolic tracing requires that the labeled tracer behaves identically to the endogenous metabolite. Acetylcysteine-15N demonstrates a kinetic isotope effect (KIE) of approximately 1.00, matching the exact metabolic flux and enzymatic processing rate of endogenous NAC [1]. In comparison, heavily deuterated analogs (e.g., d3-NAC) can exhibit secondary kinetic isotope effects (KIE > 1.05) depending on the specific enzymatic pathway, leading to a 5-10% deviation in metabolic rate. The 15N label eliminates this bias, ensuring high-fidelity tracing into the glutathione pool.

Evidence DimensionEnzymatic processing rate (Kinetic Isotope Effect)
Target Compound Data15N-NAC demonstrates KIE ≈ 1.00, matching the exact metabolic flux of endogenous NAC.
Comparator Or BaselineDeuterated analogs (e.g., d3-NAC) exhibiting secondary kinetic isotope effects (KIE > 1.05).
Quantified DifferenceEliminates the 5-10% metabolic rate deviation associated with deuterium-labeled tracers.
ConditionsIn vitro and in vivo tracing of nitrogen incorporation into the glutathione (GSH) biosynthesis pathway.

Guarantees absolute biological fidelity for metabolomics researchers mapping antioxidant pathways without isotopic perturbation.

Isotopic Stability in Accelerated Degradation Workflows

In pharmaceutical formulation testing, the internal standard must remain stable under stress conditions. The 15N-amide label in Acetylcysteine-15N is covalently robust, exhibiting 100% label retention with zero isotopic exchange over 14 days across a broad pH range (pH 1-9) [1]. In contrast, labile deuterium labels (such as -SD or -ND substitutions) undergo rapid solvent exchange, losing >90% of their isotopic signature within hours in aqueous media. This absolute label stability makes 15N-NAC highly effective for long-term stability and forced degradation studies.

Evidence DimensionLabel retention under oxidative stress and varied pH
Target Compound Data15N-amide label exhibits 100% retention with zero isotopic exchange over 14 days at pH 1-9.
Comparator Or BaselineLabile deuterium labels (-SD or -ND) which undergo rapid solvent exchange (>90% loss in <1 hour).
Quantified DifferenceAbsolute label stability compared to rapid loss of exchangeable deuterium labels.
ConditionsAccelerated stability testing and forced degradation studies in aqueous formulations.

Ensures reliable quantification during long-term stability studies and formulation testing where label loss would falsely indicate compound degradation.

Pharmacokinetic (PK) and Bioequivalence Studies

Acetylcysteine-15N is a highly reliable internal standard for LC-MS/MS assays quantifying NAC in human plasma or urine. Its exact co-elution with the analyte and +1 Da mass shift allow for rigorous correction of matrix effects and ion suppression, making it indispensable for regulatory-compliant bioequivalence testing of generic mucolytic formulations [1].

Glutathione (GSH) Metabolic Flux Analysis

In redox biology and toxicology, 15N-NAC is utilized to trace the de novo synthesis of glutathione. Because the 15N label is metabolically stable and devoid of kinetic isotope effects, researchers can accurately track the incorporation of the labeled nitrogen into the glutamate-cysteine ligase pathway, providing unbiased metabolic flux data [2].

Protein-Adduct Structural Characterization via NMR

For structural biologists investigating the covalent modification of cysteine residues by NAC, 15N-NAC enables high-resolution 1H-15N HSQC NMR spectroscopy. The spin-1/2 nucleus provides a distinct, background-free signal that allows precise mapping of binding sites on complex metalloproteins or macromolecular assemblies [3].

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

164.02734922 Da

Monoisotopic Mass

164.02734922 Da

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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